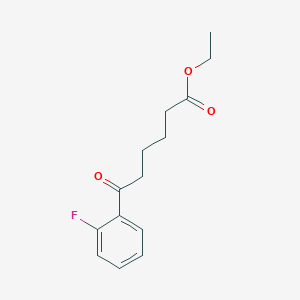

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

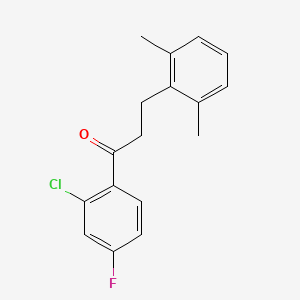

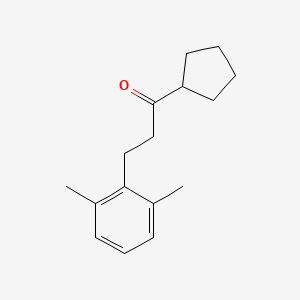

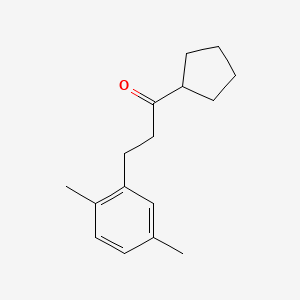

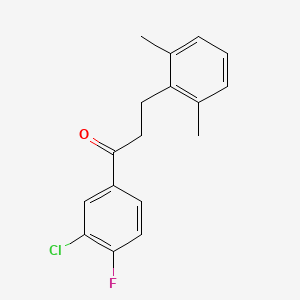

Compounds like “Ethyl 6-(2-fluorophenyl)-6-oxohexanoate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. The “2-fluorophenyl” part indicates the presence of a phenyl (benzene) ring with a fluorine atom attached. The “6-oxohexanoate” part suggests a six-carbon chain with a ketone (C=O) functional group .

Molecular Structure Analysis

The molecular structure of a compound like this would consist of a benzene ring (from the phenyl group) attached to a six-carbon chain (from the hexanoate part) with a ketone functional group and an ester functional group. The exact structure would depend on the positions of these groups on the chain .Physical And Chemical Properties Analysis

Physical and chemical properties would include things like melting point, boiling point, solubility, and reactivity. These would need to be determined experimentally for each specific compound .科学的研究の応用

Synthesis and Characterization

- Ethyl 6-(2-fluorophenyl)-6-oxohexanoate and similar compounds have been synthesized and characterized using various analytical techniques like FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction. These compounds are of interest due to their unique crystal structures and potential applications in molecular engineering and material science (Sapnakumari et al., 2014).

Biological Evaluation and Molecular Docking

- Derivatives of Ethyl 6-(2-fluorophenyl)-6-oxohexanoate have been explored for their cytotoxic activity against various human cancer cell lines. These compounds showed potent inhibitory activity towards specific tyrosine kinases, suggesting their potential as effective anti-cancer agents (Riadi et al., 2021).

Asymmetric Reduction Studies

- Asymmetric reduction of compounds similar to Ethyl 6-(2-fluorophenyl)-6-oxohexanoate using specific fungi like Rhizopus species has been studied. This research has implications in the field of enantioselective synthesis, which is crucial for the production of optically active pharmaceuticals (Salvi & Chattopadhyay, 2006).

Antisepsis Agent Synthesis

- Ethyl 6-(2-fluorophenyl)-6-oxohexanoate derivatives have been synthesized as potential antisepsis agents. These compounds show promise in the development of new antimicrobial and antiseptic drugs, highlighting their importance in medical chemistry (Yamada et al., 2006).

Safety And Hazards

特性

IUPAC Name |

ethyl 6-(2-fluorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBGXZVPIZYRLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645632 |

Source

|

| Record name | Ethyl 6-(2-fluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2-fluorophenyl)-6-oxohexanoate | |

CAS RN |

898753-38-3 |

Source

|

| Record name | Ethyl 6-(2-fluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)